molecular formula C11H10Cl3NO2 B7728819 3-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acrylamide

3-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acrylamide

Cat. No.: B7728819
M. Wt: 294.6 g/mol
InChI Key: HHBQQDDALDBXDX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acrylamide typically involves the reaction of 3-phenylacrylamide with trichloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

The process would involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .

Scientific Research Applications

3-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acrylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The trichloro-hydroxyethyl group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-phenyl-N-(2,2,2-trichloro-1-hydroxyethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl3NO2/c12-11(13,14)10(17)15-9(16)7-6-8-4-2-1-3-5-8/h1-7,10,17H,(H,15,16)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBQQDDALDBXDX-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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